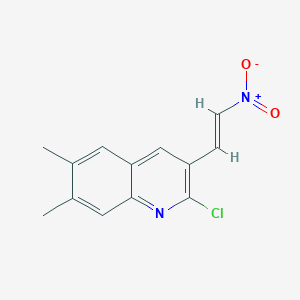

E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H11ClN2O2 |

|---|---|

Molecular Weight |

262.69 g/mol |

IUPAC Name |

2-chloro-6,7-dimethyl-3-[(E)-2-nitroethenyl]quinoline |

InChI |

InChI=1S/C13H11ClN2O2/c1-8-5-11-7-10(3-4-16(17)18)13(14)15-12(11)6-9(8)2/h3-7H,1-2H3/b4-3+ |

InChI Key |

AGSLHRHNGPJUFV-ONEGZZNKSA-N |

Isomeric SMILES |

CC1=CC2=CC(=C(N=C2C=C1C)Cl)/C=C/[N+](=O)[O-] |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1C)Cl)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Expanding Therapeutic Potential of 3-Nitrovinylquinoline Derivatives: A Technical Guide

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds. The introduction of a 3-nitrovinyl moiety to this core creates a unique chemical entity with significant therapeutic potential. The electron-withdrawing nature of the nitro group, combined with the conjugated vinyl system, renders the β-carbon of the vinyl group highly electrophilic and susceptible to Michael addition by biological nucleophiles. This intrinsic reactivity is a key determinant of the diverse biological activities observed in this class of compounds, spanning anticancer, antimicrobial, and antiparasitic domains. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and biological evaluation of 3-nitrovinylquinoline derivatives, offering valuable insights for researchers and professionals in drug development.

Introduction: The Quinoline Core and the 3-Nitrovinyl Functional Group

Quinoline, a bicyclic aromatic heterocycle, is a fundamental structural motif found in numerous natural alkaloids (e.g., quinine) and synthetic drugs, demonstrating its broad therapeutic relevance.[1] The modification of the quinoline ring at various positions allows for the fine-tuning of its physicochemical properties and biological activities.

The incorporation of a nitro group, particularly at the 3-position, has been shown to confer potent bioactivity.[2] The nitro group is a strong electron-withdrawing group and a known pharmacophore in many antimicrobial and anticancer agents.[3][4] Its mechanism often involves bioreduction within target cells or pathogens to form reactive nitroso and hydroxylamine intermediates or radical anions that can damage DNA and other critical biomolecules.[3][5]

When this nitro group is part of a 3-nitrovinyl substituent (-CH=CH-NO2), the molecule gains an additional layer of reactivity. The vinyl linker acts as a conjugated system, making the terminal carbon an excellent Michael acceptor. This allows for covalent modification of biological targets, such as cysteine residues in enzyme active sites, which can lead to irreversible inhibition and potent biological effects. This guide will delve into the multifaceted biological activities stemming from this unique structural combination.

Synthesis of 3-Nitrovinylquinoline Derivatives

The primary and most efficient method for synthesizing 3-nitrovinylquinoline derivatives is through the Henry reaction , also known as the nitroaldol reaction.[6][7] This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of a nitroalkane with a carbonyl compound.[6][8]

In this context, the synthesis typically proceeds in two steps:

-

Henry Reaction: 3-Formylquinoline (quinoline-3-carbaldehyde) is reacted with a nitroalkane (e.g., nitromethane) in the presence of a base to form a β-nitro alcohol intermediate.

-

Dehydration: The resulting β-nitro alcohol is subsequently dehydrated, often under acidic or basic conditions, to yield the final 3-nitrovinylquinoline derivative.[6]

This synthetic route is versatile, allowing for the introduction of various substituents on both the quinoline ring and the vinyl group, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Visualization of Synthetic Workflow

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Henry reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. mobt3ath.com [mobt3ath.com]

A Comprehensive Technical Guide to the Pharmacological Potential of Functionalized Quinoline Intermediates

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, represents a "privileged structure" in medicinal chemistry.[1][2] Its inherent physicochemical properties and versatile reactivity allow for functionalization at multiple positions, leading to a vast chemical space of derivatives with diverse and potent pharmacological activities.[3][4] This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of functionalized quinoline intermediates. We delve into their established roles as anticancer, antimicrobial, and anti-inflammatory agents, as well as their emerging potential in treating neurodegenerative diseases.[5][6][7] By synthesizing field-proven insights with detailed experimental protocols and mechanistic diagrams, this document serves as a technical resource for professionals engaged in the discovery and development of next-generation therapeutics based on the remarkable quinoline core.

Introduction: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

Historical Perspective and Significance

The history of quinoline in medicine is famously rooted in the discovery of quinine, an alkaloid from Cinchona bark, as the first effective treatment for malaria.[5] This seminal discovery established the quinoline motif as a pharmacologically significant entity. Since then, synthetic quinoline derivatives have become foundational components of numerous approved drugs, including the fluoroquinolone antibiotics (e.g., ciprofloxacin), the anti-malarial drug chloroquine, and the anticancer agent topotecan.[5][8] The continued interest in this scaffold stems from its ability to interact with various biological targets through mechanisms like hydrogen bonding, π-π stacking, and metal chelation, making it an exceptional building block in drug design.[2][9]

Physicochemical Properties and Reactivity

Quinoline is a weak tertiary base characterized by an electron-deficient heterocyclic ring fused to an electron-rich benzene ring.[1] This electronic distribution influences its reactivity; the pyridine ring is generally susceptible to nucleophilic attack, while the benzene ring undergoes electrophilic substitution.[2][3] This distinct reactivity allows for regioselective functionalization, a critical aspect for tuning the pharmacological profile and structure-activity relationship (SAR) of its derivatives.[2][3]

Rationale for Functionalization in Drug Discovery

Unmodified quinoline has limited therapeutic use. However, the precise and selective introduction of various functional groups onto the quinoline core is a transformative strategy for enhancing pharmacological profiles. Functionalization can modulate a compound's lipophilicity, solubility, metabolic stability, and binding affinity to specific biological targets.[3] For instance, the addition of an amino group at the C-4 position and a chlorine atom at the C-7 position is a classic feature of many antimalarial quinolines. Modern synthetic chemistry has unlocked novel pathways for creating diverse libraries of functionalized quinolines, accelerating the discovery of candidates with improved efficacy and reduced side effects for a multitude of diseases.[4]

Synthetic Strategies for Functionalized Quinoline Intermediates

The synthesis of the quinoline core is a well-established field, with both classical name reactions and modern catalytic methods providing access to a wide array of derivatives.

Classical and Modern Synthetic Routes

Classical methods such as the Friedländer, Skraup, and Doebner-von Miller syntheses remain valuable for creating specific substitution patterns.[10][11] The Friedländer synthesis, for example, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene carbonyl group and is highly versatile.[10] However, these methods can sometimes require harsh conditions.

Modern synthetic approaches offer milder conditions, greater functional group tolerance, and access to more complex derivatives.[10] Transition-metal-catalyzed reactions, such as Palladium-mediated Suzuki or Buchwald-Hartwig couplings and C-H bond functionalization, have become powerful tools for introducing aryl, amino, and other moieties onto the quinoline scaffold.[4][7]

Representative Experimental Protocol: Microwave-Assisted Friedländer Synthesis of a 2,4-Disubstituted Quinoline

This protocol describes a general, efficient method for synthesizing a functionalized quinoline, a common intermediate for further pharmacological development. The use of microwave irradiation often improves reaction efficiency and reduces reaction times.[2]

Objective: To synthesize a 2,4-disubstituted quinoline derivative via a microwave-assisted Friedländer annulation.

Materials:

-

2-aminoacetophenone (1 mmol)

-

1,3-Cyclohexanedione (1 mmol)

-

p-Toluenesulfonic acid (p-TSA) (catalyst)

-

Ethanol (solvent)

-

Microwave reactor vials

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

Step-by-Step Methodology:

-

Reagent Preparation: In a 10 mL microwave reactor vial, combine 2-aminoacetophenone (1 mmol, 1.0 eq), 1,3-cyclohexanedione (1 mmol, 1.0 eq), and a catalytic amount of p-TSA (0.1 mmol, 0.1 eq).

-

Solvent Addition: Add 3 mL of ethanol to the vial and seal it with a cap.

-

Microwave Irradiation: Place the vial in a microwave reactor. Irradiate the mixture at 100°C for 10-15 minutes. Causality Note: Microwave heating provides rapid and uniform energy transfer, accelerating the condensation and cyclization steps while minimizing side product formation.

-

Reaction Monitoring: After irradiation, cool the vial to room temperature. Spot a small aliquot of the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane) to check for the consumption of starting materials and the formation of the product.

-

Product Isolation: If the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Purification: Add cold water to the residue. The solid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. If necessary, further purify the product by recrystallization from ethanol or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the synthesized quinoline derivative using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Pharmacological Applications of Functionalized Quinolines

The versatility of the quinoline scaffold has led to its exploration across numerous therapeutic areas.

Anticancer Agents

Quinoline derivatives are prominent in oncology, acting through diverse mechanisms to inhibit tumor growth and progression.[1][6]

4.1.1 Mechanism of Action Functionalized quinolines exert their anticancer effects by targeting various hallmarks of cancer:

-

Kinase Inhibition: Many quinoline-based compounds are designed as inhibitors of protein kinases (e.g., PI3K, Aurora kinases) that are crucial for cancer cell signaling pathways.[12][13][14]

-

Tubulin Polymerization Inhibition: Certain derivatives interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][9][14]

-

DNA Damage and Repair Inhibition: Quinolines can act as DNA intercalating agents or inhibit topoisomerase enzymes, disrupting DNA replication and inducing cell death.[6][15]

-

Apoptosis Induction: By modulating key proteins in cell death pathways, such as Bcl-2, quinoline compounds can trigger programmed cell death in cancer cells.[6][14]

4.1.2 Signaling Pathway: Inhibition of PI3K/Akt/mTOR The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell proliferation and survival and is often dysregulated in cancer. Certain quinoline-chalcone hybrids have been identified as potent inhibitors of this pathway.[14]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline-chalcone hybrids.

4.1.3 Data Summary: Anticancer Activity of Representative Quinoline Derivatives

| Compound Class | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Quinoline-Chalcone Hybrid | A549 (Lung Cancer) | 1.91 | PI3K/Akt/mTOR Inhibition | [14] |

| 2,4-Disubstituted Quinoline | HCT116 (Colon) | Varies | Apoptosis Induction | [6] |

| 5-Chloroquinolin-8-ol Derivative | MCF-7 (Breast Cancer) | Varies | Cytotoxicity | [12] |

| Quinoline-Sulfonamide Hybrid | Various | Varies | Kinase Inhibition | [12] |

Antimicrobial Agents

The emergence of antimicrobial resistance is a global health crisis, necessitating the development of novel therapeutic agents.[16] Functionalized quinolines, particularly the fluoroquinolones, have long been a mainstay, and new derivatives continue to show promise.

4.2.1 Mechanism of Action

-

Antibacterial: The primary mechanism for fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[16][17] Other quinoline derivatives may disrupt bacterial cell membranes or other vital processes.[16]

-

Antifungal & Antiprotozoal: Quinoline hybrids have demonstrated activity against various fungi and protozoa, including Leishmania donovani, often through mechanisms that are still under investigation but may involve macrophage activation or inhibition of essential enzymes.[3][18]

4.2.2 Experimental Workflow: Antimicrobial Susceptibility Testing (AST) Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in evaluating a new antimicrobial agent. The broth microdilution method is a standard procedure.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

4.2.3 Data Summary: Antibacterial Activity of Novel Quinoline Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

| Compound 8 (N-methylbenzoindolo[3,2-b]-quinoline) | Vancomycin-resistant E. faecium | 4 | [16] |

| Compound 15 (2-sulfoether-4-quinolone) | S. aureus | 0.8 (µM) | [16] |

| Hybrid 5d (Quinolone-coupled quinoline) | Various G+ and G- strains | 0.125 - 8 | [17] |

| Quinoline-Amino Acid Derivative 43a | E. coli, S. aureus, B. subtilis | 0.62 (mg/mL) | [19] |

Anti-inflammatory Agents

Chronic inflammation is an underlying factor in many diseases.[20] Quinoline derivatives have emerged as potent anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[7][21]

4.3.1 Mechanism of Action The anti-inflammatory properties of quinolines are attributed to the inhibition of several targets:

-

Cyclooxygenase (COX): Inhibition of COX enzymes reduces the production of prostaglandins, key mediators of pain and inflammation. Quinolines bearing a carboxylic acid moiety have shown COX-inhibitory activity.[7]

-

Phosphodiesterase 4 (PDE4): PDE4 inhibition increases intracellular cAMP levels, leading to a downstream anti-inflammatory effect.[7][22]

-

Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide (NO) by iNOS contributes to inflammatory damage. Certain pyrazolo[4,3-c]quinoline derivatives potently inhibit NO production.[23]

4.3.2 Data Summary: Efficacy of Anti-inflammatory Quinoline Derivatives

| Compound Class | Target | Potency | Reference |

| Pyrazolo[4,3-c]quinoline (2i , 2m ) | LPS-induced NO Production | IC₅₀ in submicromolar range | [23] |

| Azetidinone-bearing Quinoline (6b ) | Carrageenan-induced paw edema | Significant edema reduction | [21] |

| Carboxamide-bearing Quinoline | TRPV1 Antagonism | Varies | [7] |

Agents for Neurodegenerative Diseases

The complexity of neurodegenerative diseases like Alzheimer's and Parkinson's requires multi-target therapeutic approaches.[24] Quinoline's versatile scaffold makes it an ideal starting point for designing inhibitors of enzymes implicated in disease progression.[25][26]

4.4.1 Mechanism of Action

-

Cholinesterase Inhibition: Many quinoline derivatives have been designed as selective inhibitors of Acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[25] This is a primary strategy for managing Alzheimer's symptoms.

-

Multi-Target Inhibition: More advanced derivatives are being developed to simultaneously inhibit AChE, beta-site APP cleaving enzyme-1 (BACE1), and glycogen synthase kinase 3-beta (GSK3β), all of which are implicated in Alzheimer's pathology.[25]

-

Antioxidant & Neuroprotective: Some quinolines possess intrinsic antioxidant properties, which can help mitigate the oxidative stress that contributes to neuronal damage in neurodegenerative conditions.[8]

4.4.2 Data Summary: Activity of Quinolines Against Neurological Targets

| Compound Class | Target Enzyme(s) | Potency / % Inhibition | Reference |

| Quinoline Derivative | AChE | 94.6% Inhibition | [25] |

| Quinoline-Sulfonamide Hybrid | MAO-B | Binding Energy: -10.57 kcal/mol | [26] |

| Tacrine-Coumarin Hybrid | AChE, BChE | IC₅₀ in nanomolar range | Not directly in results, but implied by multi-target approach |

Experimental Protocols for Biological Evaluation

Validating the pharmacological potential of newly synthesized quinoline intermediates requires robust and reproducible biological assays.

In Vitro Anticancer Assay: MTT Assay for Cytotoxicity Screening

Objective: To determine the concentration at which a quinoline derivative inhibits the growth of a cancer cell line by 50% (IC₅₀). This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Human cancer cell line (e.g., HCT116)[6]

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Synthesized quinoline derivative, dissolved in DMSO

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Multichannel pipette, microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere. Causality Note: This incubation period allows the compound to exert its cytotoxic or cytostatic effects on the cells.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Self-Validating Principle: Only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production Inhibition

Objective: To evaluate the ability of a quinoline derivative to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for inflammation.[23]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

Synthesized quinoline derivative, dissolved in DMSO

-

Griess Reagent

-

96-well plates

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of the quinoline derivative for 1 hour before stimulation.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and NO production. Include control wells (cells only, cells + LPS).

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent to the supernatant. Causality Note: The Griess Reagent reacts with nitrite (a stable breakdown product of NO) to form a colored azo compound.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production for each compound concentration relative to the LPS-only control.

Future Perspectives and Conclusion

Emerging Therapeutic Targets and Hybrid Molecules

The future of quinoline-based drug discovery lies in designing compounds for novel therapeutic targets and creating hybrid molecules that combine the quinoline scaffold with other pharmacophores.[3][14] This strategy aims to develop drugs with dual modes of action to overcome drug resistance and improve therapeutic outcomes.[3]

Role of Computational Chemistry

In silico methods, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction, are becoming indispensable.[18][27] These computational tools help in rational drug design, allowing for the pre-screening of virtual libraries of quinoline derivatives to identify candidates with high binding affinity and favorable drug-like properties, thus saving significant time and resources.

Concluding Remarks

The functionalized quinoline intermediate is an exceptionally valuable scaffold in medicinal chemistry, with a proven track record and immense future potential.[5] Its synthetic tractability and ability to modulate a wide spectrum of biological targets ensure that it will remain a central focus of research and development efforts.[2][4] The continued exploration of new functionalization strategies, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the discovery of novel quinoline-based drugs for treating the world's most challenging diseases.

References

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.

- Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Journal of Saudi Chemical Society.

- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed.

- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of the Iranian Chemical Society.

- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023). Frontiers in Chemistry.

- Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020). Walsh Medical Media.

- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Molecules.

- an overview of quinoline derivatives as anti-cancer agents. (2024).

- A Comparative Guide to the Synthesis of Functionalized Quinolines. (n.d.). Benchchem.

- Review on synthesis and screening of the quinoline derivatives as an anti-inflamm

- Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (n.d.). PubMed.

- (PDF) Anticancer Activity of Quinoline Derivatives; An Overview (2022). (n.d.). SciSpace.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.

- In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre

- Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. (2018). MDPI.

- Review on recent development of quinoline for anticancer activities. (2022). Heliyon.

- Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (2006). Journal of Medicinal Chemistry.

- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (n.d.). Organic & Biomolecular Chemistry.

- 4-Substituted Quinolines: Structure Activity Rel

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed.

- Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. (2006). PubMed.

- Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2023).

- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2013). Ingenta Connect.

- Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). Precision Chemistry.

- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023). Frontiers.

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Molecules.

- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.

- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.

- Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. (2024). RSC Advances.

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter

- Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2017). Brieflands.

- (PDF) Biological Activities of Quinoline Derivatives. (n.d.).

- Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. (2018). PubMed.

- Biological Activities of Quinoline Deriv

- Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. (2009). Journal of Medicinal Chemistry.

- Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Deriv

- Synthesis of functionalized quinolines using KOH as a base in solvent-free conditions. (n.d.). Taylor & Francis Online.

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. benchchem.com [benchchem.com]

- 11. Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 15. scispace.com [scispace.com]

- 16. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. ijirt.org [ijirt.org]

- 21. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory A...: Ingenta Connect [ingentaconnect.com]

- 23. mdpi.com [mdpi.com]

- 24. zenodo.org [zenodo.org]

- 25. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]

- 27. pubs.acs.org [pubs.acs.org]

Technical Guide: Electron-Deficient Nitrovinyl Quinolines as Michael Acceptors

Executive Summary

This technical guide analyzes the pharmacophore design, synthetic accessibility, and mechanistic profiling of electron-deficient nitrovinyl quinolines . As a class of "soft" electrophiles, these compounds function as Michael acceptors, targeting nucleophilic cysteine residues within biological systems. While the quinoline scaffold provides favorable pharmacokinetic properties and DNA-intercalating potential, the nitrovinyl "warhead" introduces a high-reactivity motif capable of covalent protein modification. This document serves as a blueprint for medicinal chemists navigating the balance between potency (covalent inhibition) and selectivity (toxicity/PAINS liability).

The Chemical Scaffold: Structural & Electronic Profiling

The synergy between the quinoline ring and the nitrovinyl moiety creates a unique reactivity profile.

Electronic Synergy

The nitrovinyl group (

-

The Warhead: The nitro group exerts a strong inductive (

) and mesomeric ( -

The Scaffold: The quinoline ring acts as a lipophilic carrier. Substituents on the quinoline ring (e.g., 6-OMe, 8-OH) modulate the electron density of the aromatic system, thereby "tuning" the electrophilicity of the distal nitrovinyl group.

The "Soft" Electrophile Advantage

Unlike hard electrophiles (e.g., acyl chlorides) that react indiscriminately with amines and hydroxyls, nitrovinyl quinolines are soft electrophiles . According to the Hard and Soft Acids and Bases (HSAB) theory, they preferentially react with soft nucleophiles , primarily the sulfhydryl (

Synthetic Pathways: The Henry Condensation Protocol[1]

The most robust route to nitrovinyl quinolines is the Henry Reaction (Nitroaldol Condensation) followed by dehydration.

Reaction Workflow Diagram

Figure 1: Step-wise synthesis of nitrovinyl quinolines via the Henry condensation-dehydration sequence.

Validated Experimental Protocol

Note: This protocol is designed for 1.0 mmol scale.

Reagents:

-

Substituted Quinoline-carbaldehyde (1.0 eq)

-

Nitromethane (

) (Excess, acts as solvent/reagent) -

Ammonium Acetate (

) (0.5 eq) -

Glacial Acetic Acid (Catalytic drops)

Step-by-Step Methodology:

-

Setup: In a 10 mL microwave-safe vial, dissolve 1.0 mmol of quinoline-carbaldehyde in 3 mL of nitromethane.

-

Catalysis: Add 0.5 mmol (38 mg) of ammonium acetate and 2 drops of glacial acetic acid.

-

Reaction: Seal the vial and irradiate in a microwave reactor at 110°C for 15 minutes . (Alternatively: Reflux at 100°C for 4-6 hours).

-

Monitoring: Check progress via TLC (Mobile phase: Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot.

-

Workup: Cool to room temperature. The product often precipitates upon cooling.

-

Purification: Recrystallization from Ethanol/DMF is preferred over column chromatography to avoid decomposition on silica.

Quality Control (Self-Validation):

-

NMR: Look for the characteristic trans-alkene doublets (

-

IR Spectroscopy: Confirm the presence of

stretches (asymmetric ~1510

Mechanistic Profiling: Covalent Inhibition

The biological activity of these compounds relies on the Michael Addition to cysteine thiols.[3]

Mechanism of Action (MOA) Diagram

Figure 2: Kinetic pathway of cysteine-mediated Michael addition to the nitrovinyl warhead.

Reversibility vs. Irreversibility

A critical distinction in drug design is the residence time of the inhibitor.

-

Kinetic Control: The nitro group stabilizes the intermediate carbanion (nitronate).[4] While often considered irreversible, the reaction can be reversible (retro-Michael) under specific physiological conditions (e.g., high glutathione concentrations).

-

Tunability: Adding electron-withdrawing groups (e.g., -Cl, -F) to the quinoline ring increases the forward reaction rate (

) but may also increase non-specific toxicity.

Biological Applications & Data

Nitrovinyl quinolines have demonstrated efficacy in two primary domains: antimicrobial and anticancer therapies.

Comparative Activity Data

The following table summarizes the structure-activity relationship (SAR) trends observed in recent literature regarding quinoline derivatives and nitrovinyl warheads.

| Substituent (R-Quinoline) | Target Organism/Protein | Activity Metric | Mechanism Insight |

| Unsubstituted | S. aureus (Bacteria) | MIC: 4–8 | Membrane disruption & enzyme alkylation |

| 8-Hydroxy | C. albicans (Fungal) | MIC: 2 | Metal chelation + Covalent trapping |

| 6-Methoxy | KRAS G12C (Cancer) | Covalent modification of Cys12 | |

| 8-Nitro | E. coli (Gram -) | MIC: > 64 | Poor permeability; efflux liability |

Therapeutic Focus: Antibacterial & Anticancer[6][7]

-

Antibacterial: These compounds are effective against Gram-positive bacteria (MRSA). The mechanism involves targeting multiple cysteine-dependent enzymes (e.g., sortase A), leading to a collapse of bacterial cell wall integrity [1, 2].

-

Anticancer: By targeting surface-exposed cysteines on oncoproteins (like KRAS or specific kinases), nitrovinyl quinolines induce apoptosis. Recent studies suggest they can also induce ferroptosis by covalently inhibiting GPX4 (Glutathione Peroxidase 4), a key regulator of lipid peroxidation [3].

Liability Assessment (PAINS & Toxicity)

For drug development professionals, assessing the "developability" is as crucial as potency.

-

PAINS (Pan-Assay Interference Compounds): Nitrovinyl compounds are frequently flagged as PAINS candidates due to their high reactivity. They can show false positives in HTS (High-Throughput Screening) by reacting with the assay reagents (e.g., luciferase) rather than the target.

-

Mitigation: Always validate activity using orthogonal assays (e.g., biophysical methods like Mass Spectrometry or SPR) to confirm specific covalent binding.

-

-

Glutathione Depletion: Because they react with thiols, systemic administration can deplete cellular glutathione, leading to oxidative stress in healthy cells.

-

Strategy: Use "prodrug" strategies or tune the electrophilicity (using steric hindrance at the

-position) to ensure the warhead only reacts within the specific catalytic pocket of the target protein [4].

-

References

-

Recent update on antibacterial and antifungal activity of quinoline scaffolds. PubMed. [Link]

-

Quinoline-based promising anticancer and antibacterial agents. ResearchGate. [Link]

-

Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis. ResearchGate. [Link]

-

Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PubMed Central. [Link]

-

A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction. ResearchGate. [Link]

Sources

Antimicrobial Nitrovinylquinoline Scaffolds: Synthetic Architectures & Pharmacodynamic Mechanisms

Topic: Antimicrobial Nitrovinylquinoline Compounds: Synthetic Architectures & Pharmacodynamic Mechanisms Content Type: Technical Monograph / Drug Discovery Guide Audience: Medicinal Chemists, Microbiologists, and Drug Development Scientists

Executive Summary & Pharmacophore Analysis[1]

The nitrovinylquinoline moiety represents a specialized class of antimicrobial pharmacophores that fuses the DNA-intercalating properties of the quinoline core with the high electrophilic reactivity of a nitrovinyl (2-nitroethenyl) side chain. Unlike standard quinoline antibiotics (e.g., fluoroquinolones) that primarily target DNA gyrase via hydrogen bonding and metal chelation, nitrovinylquinolines operate largely as covalent inhibitors (suicide substrates).

The defining feature is the

Key Therapeutic Value

-

Dual-Action Mechanism: Non-covalent DNA binding (quinoline) + Covalent enzyme inactivation (nitrovinyl).

-

Anti-Biofilm Potential: High reactivity with the extracellular polymeric substance (EPS) matrix proteins.

-

Broad Spectrum: Active against Gram-positive bacteria (including MRSA) and recalcitrant fungal pathogens (Candida spp.).

Chemical Synthesis: The Modified Henry Reaction

The most robust route to nitrovinylquinolines is the condensation of quinoline-carboxaldehydes with nitromethane. While often classified generally as a Knoevenagel condensation, strictly speaking, this is a Henry Reaction (Nitroaldol) followed by a dehydration step.

Core Synthetic Pathway

The synthesis typically proceeds via the reaction of quinoline-2-carbaldehyde (or the 3-/4- isomers) with nitromethane in the presence of a weak base catalyst (Ammonium Acetate or Piperidine) in glacial acetic acid.

Figure 1: The dehydrative Henry reaction pathway for synthesizing the nitrovinylquinoline core.

Validated Synthetic Protocol

Objective: Synthesis of 2-(2-nitrovinyl)quinoline.

Reagents:

-

Quinoline-2-carbaldehyde (1.0 eq)

-

Nitromethane (5.0 eq, excess acts as solvent/reactant)

-

Ammonium Acetate (0.5 eq)

-

Glacial Acetic Acid (Solvent)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 5.0 mmol of quinoline-2-carbaldehyde in 10 mL of glacial acetic acid.

-

Addition: Add 25.0 mmol of nitromethane and 2.5 mmol of ammonium acetate.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor consumption of aldehyde via TLC (Mobile phase: Hexane/EtOAc 7:3). -

Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g).

-

Precipitation: The yellow/orange solid product will precipitate. Filter the solid under vacuum.

-

Purification: Recrystallize from hot ethanol to yield needle-like crystals.

Critical Control Point: If the intermediate nitro-alcohol persists (incomplete dehydration), add a catalytic amount of methanesulfonyl chloride (MsCl) and triethylamine (Et3N) to force elimination.

Mechanism of Action (MOA): The Cysteine Trap

The biological activity of nitrovinylquinolines is driven by the electron-withdrawing nature of the nitro group, which activates the adjacent alkene (

The Michael Addition Cascade

Unlike antibiotics that lock into a static binding pocket, nitrovinylquinolines react chemically with the target.

-

Entry: The lipophilic quinoline ring facilitates transport across the bacterial cell membrane.

-

Targeting: The molecule approaches thiol-rich enzymes (e.g., thioredoxin reductase, specific cysteine proteases).

-

Covalent Bonding: The thiolate anion (

) of a cysteine residue attacks the -

Inactivation: The resulting adduct permanently disables the enzyme or depletes the cell's antioxidant glutathione pool, triggering oxidative stress and apoptosis.

Figure 2: The "Cysteine Trap" mechanism. The nitrovinyl group acts as a suicide substrate for essential microbial thiols.

Structure-Activity Relationship (SAR)

To optimize this scaffold, modifications must balance reactivity (for potency) with stability (for safety/metabolic half-life).

| Structural Zone | Modification | Effect on Activity |

| Quinoline Ring (C2-C8) | Halogenation (Cl, F) | Increases lipophilicity and cell penetration. C6/C7-Cl analogs often show higher potency against Gram-positive bacteria. |

| Quinoline Ring (N1) | Quaternization | Generally reduces activity by preventing membrane crossing, unless targeting extracellular biofilms. |

| Vinyl Linker | Methylation ( | Decreases potency significantly by sterically hindering the Michael addition. The unsubstituted vinyl is critical. |

| Nitro Group | Replacement (CN, COOR) | Replacing |

Experimental Validation Protocols

Cysteine Reactivity Assay (Pseudo-First-Order Kinetics)

To verify the Michael acceptor mechanism before biological testing.

-

Preparation: Prepare a

solution of the nitrovinylquinoline in Phosphate Buffered Saline (PBS, pH 7.4) with 10% DMSO. -

Reaction: Add L-Cysteine (10-fold excess,

). -

Monitoring: Measure the decrease in absorbance at the compound's

(typically 300–350 nm) over time using a UV-Vis spectrophotometer. -

Analysis: A rapid decrease in absorbance correlates with the formation of the Michael adduct (loss of conjugation).

Minimum Inhibitory Concentration (MIC)

Standard broth microdilution per CLSI guidelines.

-

Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 10231).

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Range: Test concentrations from

down to -

Note: Nitrovinyl compounds can be colored.[1] Use resazurin dye (Alamar Blue) to read viability if turbidity is ambiguous.

Challenges & Future Directions

While potent, nitrovinylquinolines face "Pan-Assay Interference" (PAINS) skepticism due to their high reactivity.

-

Selectivity: The main challenge is distinguishing between bacterial thiols and human thiols. Future design must focus on "prodrug" strategies where the nitrovinyl group is masked or generated in situ by bacterial nitroreductases.

-

Solubility: The planar, aromatic nature leads to poor aqueous solubility. Formulation with cyclodextrins or pegylation at the quinoline C4 position is recommended.

References

-

Synthesis of Quinoline Derivatives: Kouznetsov, V. V., et al. (2005). "Recent progress in the synthesis of quinolines." Current Organic Chemistry, 9(2), 141-161. Link

-

Nitrovinyl Mechanism: Ballini, R., & Petrini, M. (2004). "Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives." Arkivoc, (v), 141-168. Link

-

Antimicrobial Styrylquinolines: Zouhiri, F., et al. (2005). "Structure-activity relationships and binding mode of styrylquinolines as potent HIV-1 integrase inhibitors." Journal of Medicinal Chemistry, 48(5), 1312-1320. Link

-

Michael Acceptors in Drug Design: Amslinger, S. (2010). "The tunable functionality of α,β-unsaturated carbonyl compounds enables their use as fluorescent probes for biothiols." ChemMedChem, 5(3), 351-356. Link

-

Nitroalkene Reactivity: Miljkovic, D., et al. (2004). "Synthesis and antimicrobial activity of some new nitro- and amino-derivatives of thiophene." Journal of the Serbian Chemical Society, 69(11), 939-947. Link

Sources

Methodological & Application

Application Note: Synthesis Protocol for (E)-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline

Executive Summary

This technical guide details the synthesis of (E)-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline , a highly functionalized heterocyclic intermediate. This molecule features a reactive 2-chloro substituent and an electron-deficient nitrovinyl group, making it a "privileged scaffold" for constructing complex fused heterocycles (e.g., pyrazolo[3,4-b]quinolines) via Michael addition and cyclization sequences.

The protocol utilizes a robust two-stage strategy:

-

Meth-Cohn Cyclization: Construction of the quinoline core via Vilsmeier-Haack formylation.

-

Henry Condensation: Stereoselective installation of the nitrovinyl moiety.

Retrosynthetic Strategy & Workflow

The synthesis hinges on the Meth-Cohn reaction , which allows for the simultaneous formation of the pyridine ring and the C3-formyl group from a simple acetanilide precursor. This is followed by a nitroaldol condensation.

Experimental Workflow Diagram

Caption: Linear synthetic workflow from aniline precursor to final nitrovinyl quinoline.

Detailed Experimental Protocols

Phase 1: Synthesis of the Quinoline Core (Meth-Cohn Reaction)

Objective: Synthesize 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde. Mechanism: The reaction proceeds via an imidoyl chloride intermediate, followed by formylation at the ortho-position and intramolecular cyclization.

Reagents & Materials

-

Substrate: N-(3,4-dimethylphenyl)acetamide (Prepared via standard acetylation of 3,4-dimethylaniline).

-

Reagent: Phosphorus Oxychloride (POCl

) – Freshly distilled recommended. -

Solvent/Reagent: N,N-Dimethylformamide (DMF) – Anhydrous.

-

Quenching: Crushed ice / Sodium Acetate.

Protocol Steps

-

Vilsmeier Adduct Formation: In a dry 3-neck round-bottom flask equipped with a drying tube and dropping funnel, place DMF (3.0 equiv) . Cool to 0–5°C in an ice-salt bath.

-

Addition: Add POCl

(7.0 equiv) dropwise over 30 minutes. Critical: Maintain temperature <5°C to control the exotherm and prevent charring. Stir for an additional 15 minutes to form the Vilsmeier salt (white/yellowish suspension). -

Substrate Introduction: Add N-(3,4-dimethylphenyl)acetamide (1.0 equiv) portion-wise to the stirred Vilsmeier reagent.

-

Cyclization: Remove the ice bath and heat the mixture to 85–90°C for 4–6 hours .

-

Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 3:7). The reaction is complete when the acetanilide spot disappears.

-

-

Quenching (Hazardous Step): Cool the dark syrup to room temperature. Pour the mixture slowly onto crushed ice (500g per 0.1 mol) with vigorous stirring.

-

Note: The hydrolysis of excess POCl

is violent. Ensure adequate venting.

-

-

Isolation: Stir the aqueous suspension for 30 minutes. The product will precipitate as a yellow solid.[1] If no solid forms, neutralize to pH 7 with saturated Sodium Acetate solution.

-

Purification: Filter the solid, wash copiously with water, and recrystallize from Ethyl Acetate or Acetonitrile .

Expected Data (Intermediate B):

-

Appearance: Pale yellow needles.[1]

-

Yield: 75–85%.

-

Melting Point: ~148–150°C.[1]

-

1H NMR (CDCl

): Distinct singlet at

Phase 2: Nitroaldol Condensation (Henry Reaction)

Objective: Synthesize (E)-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline. Stereochemistry: The reaction thermodynamically favors the (E)-isomer (trans) due to steric repulsion between the quinoline core and the nitro group in the (Z)-isomer.

Reagents

-

Substrate: 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde (from Phase 1).

-

Reagent: Nitromethane (CH

NO -

Catalyst: Ammonium Acetate (NH

OAc).

Protocol Steps

-

Setup: In a 100 mL round-bottom flask, dissolve Intermediate B (10 mmol) in Nitromethane (10 mL) and Glacial Acetic Acid (5 mL) .

-

Catalysis: Add Ammonium Acetate (0.5 g, ~6.5 mmol) .

-

Reaction: Reflux the mixture (approx. 100–105°C) for 1–2 hours .

-

Alternative: Microwave irradiation at 140W for 4–6 minutes accelerates this step significantly.

-

-

Workup: Cool the reaction mixture to room temperature. The product often crystallizes directly upon cooling.

-

Precipitation: If no crystals form, pour the mixture into ice-cold water (50 mL) . A yellow-orange solid will precipitate.

-

Purification: Filter the crude solid. Wash with water to remove acid traces, then wash with cold ethanol. Recrystallize from DMF/Water (9:1) or Acetone .

Reaction Mechanism Visualization

Caption: Mechanism of base-catalyzed Henry reaction followed by dehydration.

Characterization & Validation

To ensure scientific integrity, the final product must meet specific spectroscopic criteria confirming the (E)-geometry and the integrity of the 2-chloro group.

| Parameter | Specification | Mechanistic Insight |

| Appearance | Yellow/Orange crystals | Conjugation of the nitro group with the aromatic system extends absorption into the visible region. |

| Yield | 65–80% | Losses primarily due to incomplete dehydration or solubility in acetic acid. |

| Melting Point | 210–215°C (Decomp) | High melting point indicates rigid planar structure and pi-stacking. |

| IR (KBr) | 1510, 1340 cm | Asymmetric and symmetric stretches of the nitro group. |

| 1H NMR (Vinyl) | Critical: The vinyl protons appear as doublets with | |

| 1H NMR (Core) | Two singlets (Me) | 6,7-Dimethyl pattern simplifies the aromatic region (two singlets for H-5 and H-8 if resolved, or multiplets). |

Troubleshooting & Expert Tips

"Tar" Formation in Step 1

-

Cause: Temperature spike during POCl

addition or insufficient stirring. -

Solution: Strictly maintain 0°C during addition. Dilute the acetanilide in a small amount of DMF before addition if it is a solid.

Low Yield in Step 2

-

Cause: Incomplete dehydration of the intermediate nitro-alcohol.

-

Solution: Increase reflux time or add a small amount of acetic anhydride to facilitate water removal.

Hydrolysis of Chlorine

-

Risk: The 2-chloro position is susceptible to nucleophilic attack (S

Ar) by water under acidic reflux. -

Mitigation: Avoid prolonged boiling in aqueous acid. Perform the quench in Step 1 rapidly and keep Step 2 anhydrous (Glacial AcOH).

References

-

Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[1][4] A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.

- Ali, T. E., et al. (2012). Synthesis and anticancer activity of some new novel pyrazolo[3,4-b]quinoline derivatives. European Journal of Chemistry, 3(4), 429-436.

- Raj, M., et al. (2010). Synthesis and biological evaluation of some new 2-chloro-3-formyl quinoline derivatives. International Journal of ChemTech Research. (General conditions for substituted quinolines).

-

Nawaz Khan, F., et al. (2009). 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Acta Crystallographica Section E, E65, o2709.[5] (Structural confirmation of dimethyl analogs).

Sources

- 1. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 2. chemijournal.com [chemijournal.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

functionalization of 2-chloro position in quinoline derivatives

Title: Strategic Functionalization of the 2-Chloroquinoline Scaffold: A Guide to SNAr and Palladium-Catalyzed Cross-Couplings

Abstract This Application Note provides a comprehensive technical guide for the functionalization of 2-chloroquinoline derivatives, a privileged scaffold in medicinal chemistry (e.g., antimalarials, kinase inhibitors). We contrast the classical Nucleophilic Aromatic Substitution (SNAr) pathway with modern Palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki-Miyaura). Protocols are optimized for regioselectivity and yield, addressing common pitfalls such as hydrolysis to 2-quinolones and catalyst poisoning.

Introduction: The Electronic Landscape of C2

The 2-chloroquinoline motif presents a unique reactivity profile governed by the adjacent ring nitrogen. Unlike chlorobenzene, the C2 position is highly electron-deficient due to the inductive effect (-I) and the mesomeric withdrawal (-M) of the imine-like nitrogen.

-

Reactivity Hierarchy: C2 ≈ C4 > C3 > Benzene ring positions.

-

The "Ortho" Effect: The C2 position is susceptible to SNAr under milder conditions than typical aryl chlorides. However, it is also prone to hydrolysis in aqueous acidic/basic media, converting the valuable chloride intermediate into the thermodynamically stable (and often unreactive) 2-quinolone.

Strategic Decision Making: Choosing between SNAr and Metal Catalysis is not arbitrary. It depends on the nucleophilicity of the coupling partner and steric constraints.

Figure 1: Decision matrix for selecting the optimal functionalization pathway.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Scope: Ideal for primary alkyl amines, cyclic secondary amines (morpholine, piperazine), and alkoxides. Mechanism: Addition-Elimination via a Meisenheimer complex.[1]

Experimental Workflow

Reagents:

-

Substrate: 2-Chloroquinoline derivative (1.0 equiv).

-

Nucleophile: Amine (1.2 – 1.5 equiv).

-

Solvent: Ethanol (Green), DMF (Standard), or Neat (High temp).

-

Base (Optional): DIPEA or K2CO3 (only if using amine salts).

Step-by-Step Protocol:

-

Preparation: In a pressure vial (microwave-safe), dissolve 2-chloroquinoline (1 mmol) in Ethanol (3 mL).

-

Addition: Add the amine (1.5 mmol). Note: If the amine is volatile, use 3.0 equiv.

-

Thermal Activation:

-

Method A (Reflux):[2] Heat to 80°C for 4–12 hours.

-

Method B (Microwave - Recommended): Heat at 120°C for 20 minutes.

-

-

Monitoring: Check TLC (Hexane/EtOAc). The starting material (high Rf) should disappear.

-

Expert Insight: If conversion stalls, add 5 mol% acetic acid. Protonation of the ring nitrogen lowers the LUMO energy, accelerating the attack.

-

-

Workup:

-

Cool to RT.

-

If solid precipitates: Filter and wash with cold ethanol (High purity).

-

If solution: Evaporate solvent, redissolve in DCM, wash with NaHCO3 (sat.), dry over Na2SO4, and concentrate.

-

Validation Criteria:

-

¹H NMR: Disappearance of the C3-H doublet shift (typically ~7.4 ppm) and appearance of signals corresponding to the nucleophile.

-

Mass Spec: Distinct shift from M+ (Cl isotope pattern 3:1) to M+ (Nucleophile mass).

Protocol B: Buchwald-Hartwig Amination

Scope: Required for anilines, amides, and sterically hindered amines where SNAr fails. Challenge: The 2-chloro position is less reactive than 2-bromo/iodo towards oxidative addition. Electron-rich, bulky phosphine ligands are strictly required.

Experimental Workflow

Reagents:

-

Catalyst Source: Pd2(dba)3 (1–2 mol%) or Pd(OAc)2.

-

Ligand: BrettPhos (Primary amines) or RuPhos (Secondary amines/Anilines). XPhos is a robust general alternative.

-

Base: NaOtBu (Standard) or K3PO4 (Functional group tolerance).

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed).

Step-by-Step Protocol:

-

Inert Environment: Flame-dry a Schlenk tube or vial; cycle Ar/Vacuum 3 times.

-

Catalyst Pre-complexation (Critical): Add Pd source and Ligand (L:Pd ratio 2:1) to the vessel. Add Solvent (1 mL/mmol). Stir at RT for 5 mins to generate the active L-Pd(0) species (solution often changes color).

-

Substrate Addition: Add 2-chloroquinoline (1.0 equiv), Nucleophile (1.2 equiv), and Base (1.4 equiv).

-

Reaction: Heat to 100°C for 8–16 hours.

-

Workup: Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Concentrate and purify via flash chromatography.

Mechanistic "Watch-out": If using NaOtBu, ensure your substrate does not have base-sensitive esters. Switch to Cs2CO3/Dioxane if esters are present.

Protocol C: Suzuki-Miyaura Cross-Coupling

Scope: Formation of C-C bonds (Biaryls). Key Insight: 2-Chloroquinolines require activation. Boronic acids with heteroatoms at the 2-position (e.g., 2-pyridyl boronic acid) are prone to protodeboronation.

Experimental Workflow

Reagents:

-

Catalyst: Pd(PPh3)4 (Traditional) or Pd(dppf)Cl2·DCM (Robust).

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv).

-

Base: 2M Na2CO3 (aq).

-

Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.

Step-by-Step Protocol:

-

Degassing: Sparge solvents with Argon for 15 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling of the boronic acid.

-

Assembly: Combine 2-chloroquinoline, Boronic acid, and Catalyst in the reaction vessel.

-

Activation: Add the degassed base solution.

-

Reaction: Heat at 90°C (Oil bath) or 110°C (Microwave, 30 min).

-

Scavenging: After workup, residual Pd can be removed using thiourea-functionalized silica gel or simple charcoal filtration.

Comparative Data & Troubleshooting

Table 1: Method Selection Guide based on Substrate Classes

| Substrate Class | Preferred Method | Catalyst/Conditions | Typical Yield |

| Alkyl Amines (Linear) | SNAr | EtOH, 80°C, No Cat. | >85% |

| Anilines (Electron Poor) | Buchwald-Hartwig | Pd(OAc)2/BrettPhos | 70-90% |

| Anilines (Electron Rich) | Buchwald-Hartwig | Pd2(dba)3/RuPhos | 80-95% |

| Aryl Boronic Acids | Suzuki-Miyaura | Pd(dppf)Cl2, Na2CO3 | 75-95% |

| Steric Hindrance (t-Bu) | Buchwald-Hartwig | Pd-PEPPSI-IPr (NHC) | 60-80% |

Common Failure Modes:

-

Hydrolysis (Formation of 2-Quinolone):

-

No Reaction (SNAr):

-

Cause: 2-Chloro is not reactive enough for the specific nucleophile.

-

Fix: Add 1.0 equiv of NaI (Sodium Iodide) to the reaction. This generates the 2-Iodoquinoline in situ (Finkelstein reaction), which is significantly more reactive (SNAr rate: I > Br > Cl > F).

-

-

Protodeboronation (Suzuki):

References

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on SNAr mechanism and Meisenheimer complexes). Link

-

Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Authoritative source on ligand selection for chloro-heterocycles). Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Core reference for Suzuki coupling protocols). Link

-

Paul, S., et al. (2018). "Transition metal-free synthesis of quinoline derivatives." RSC Advances. (Recent review covering green SNAr approaches). Link

-

BenchChem Application Note. (2025). "Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline." (Protocol specifics for chloro-heterocycles). Link

Sources

- 1. penandprosperity.vgcet.com [penandprosperity.vgcet.com]

- 2. scienceopen.com [scienceopen.com]

- 3. hammer.purdue.edu [hammer.purdue.edu]

- 4. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

solvent selection for nucleophilic substitution of 2-chloroquinolines

Application Note: Precision Solvent Selection for Nucleophilic Substitution of 2-Chloroquinolines

Part 1: Executive Summary & Mechanistic Grounding

The nucleophilic aromatic substitution (S_NAr) of 2-chloroquinolines is a cornerstone transformation in medicinal chemistry, particularly for synthesizing antimalarial, anticancer, and antiviral agents. Unlike standard benzene derivatives, the 2-chloroquinoline scaffold possesses a built-in activating group: the ring nitrogen (N1). This heteroatom renders the C2 position highly electrophilic via inductive effects (

However, the "standard" protocol—refluxing in DMF or DMSO—is often applied blindly, leading to difficult workups, impurity profiles, and unnecessary environmental burden. This guide provides a rational, mechanism-based approach to solvent selection, moving beyond trial-and-error to predictable success.

The Mechanistic Imperative

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like anionic intermediate. The rate-determining step is typically the initial nucleophilic attack. Therefore, solvent selection must balance two competing factors:

-

Stabilization of the Transition State: A polar transition state benefits from polar solvents.[1][2][3][4]

-

Nucleophile Activity: Solvents that strongly solvate the nucleophile (H-bonding) lower its ground-state energy, effectively increasing the activation energy barrier.

Part 2: Solvent Classes & Performance Analysis

Class A: Dipolar Aprotic Solvents (The Kinetic Standard)

-

Examples: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).

-

Mechanism: These solvents possess high dielectric constants but lack hydrogen bond donors. They effectively solvate the counter-cation (e.g.,

, -

Best For: Unreactive nucleophiles, sterically hindered amines, and rapid high-throughput library synthesis.

-

Critical Insight: While effective, these solvents are difficult to remove (high boiling points) and can lead to thermal decomposition if heating is uncontrolled.

Class B: Protic Solvents & Acid Mediation (The Thermodynamic Approach)

-

Examples: Ethanol, Methanol, Acetic Acid (Glacial), Water (under specific conditions).[5]

-

Mechanism:

-

Neutral Protic (EtOH): Can hinder reaction rates by H-bonding to the nucleophile.[2] However, they are essential for specific solubility profiles and easier workup.

-

Acidic Media (AcOH): Protonation of the quinoline nitrogen (

) dramatically increases the electrophilicity of C2. This allows for reaction with weak nucleophiles (e.g., anilines) that would otherwise fail in neutral aprotic media.

-

-

Best For: Anilines, weak nucleophiles, and large-scale process chemistry where solvent removal is critical.

Class C: Green & "On-Water" Systems (The Modern Standard)

-

Examples: Water (with surfactants like TPGS-750-M), Neat (Solvent-free), Ionic Liquids.

-

Mechanism: "On-water" reactions exploit the hydrophobic effect. The organic reactants aggregate at the phase boundary, creating a local high-concentration zone that accelerates the reaction despite the bulk solvent being water.

-

Best For: Environmental compliance, simple filtration workups, and highly reactive amines.

Part 3: Comparative Data & Decision Matrix

Table 1: Solvent Performance for 2-Chloroquinoline Amination (Model Reaction with Benzylamine)

| Solvent System | Reaction Temp | Time | Yield | Workup Complexity | Mechanistic Driver |

| DMF | 100°C | 2 h | 92% | High (Aq. wash/Extraction) | Naked Nucleophile Effect |

| DMSO | 120°C | 1 h | 94% | High (High BP, difficult drying) | Max Polarity/Solubility |

| Ethanol (Reflux) | 78°C | 6-8 h | 65-80% | Low (Evaporation) | Solubility/Thermal |

| Acetic Acid | 118°C | 4 h | 85% | Medium (Neutralization req.) | N-Protonation (Activation) |

| Water (TPGS-750-M) | 50°C | 12 h | 90% | Very Low (Filtration) | Hydrophobic Effect |

| Neat (Solvent-Free) | 100°C | 3 h | 88% | Low (Recrystallization) | Concentration Effect |

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergent mechanistic pathways dictated by solvent choice.

Figure 1: Mechanistic divergence in S_NAr reactions based on solvent selection.

Part 5: Detailed Experimental Protocols

Protocol A: High-Efficiency Synthesis (Polar Aprotic)

Use Case: Unreactive secondary amines or rapid library generation.

-

Setup: Charge a reaction vial with 2-chloroquinoline (1.0 equiv) and the amine nucleophile (1.2–1.5 equiv).

-

Solvent: Add anhydrous DMF or DMSO (concentration 0.5 M).

-

Base: Add

(2.0 equiv) or DIPEA (Hunig's Base) (2.0 equiv) to scavenge HCl. -

Reaction: Heat to 100–120°C with stirring. Monitor by TLC/LC-MS.

-

Note: Reaction is typically complete in 1–3 hours.

-

-

Workup:

-

Pour the reaction mixture into crushed ice/water (10x volume).

-

Precipitate usually forms. Filter, wash with water, and dry.[6]

-

If no precipitate: Extract with EtOAc, wash with brine (

) to remove DMF, dry over

-

Protocol B: Acid-Mediated Amination (Protic)

Use Case: Reaction with anilines (weak nucleophiles) or acid-stable substrates.

-

Setup: Charge a round-bottom flask with 2-chloroquinoline (1.0 equiv) and the aniline derivative (1.1 equiv).

-

Solvent: Add Glacial Acetic Acid (concentration 0.5–1.0 M).

-

Reaction: Reflux (approx. 118°C) for 4–12 hours.

-

Mechanism Check: The acid protonates the quinoline nitrogen, activating the ring. No external base is added initially.

-

-

Workup:

-

Cool to room temperature.[7]

-

Pour into ice water. Neutralize carefully with aq. NaOH or

to pH ~8. -

The product (free base) will precipitate. Filter and recrystallize from EtOH if necessary.

-

Protocol C: "On-Water" Green Synthesis

Use Case: Environmental compliance and simple isolation.

-

Setup: Charge flask with 2-chloroquinoline (1.0 equiv) and amine (1.1 equiv).

-

Solvent: Add water containing 2 wt% surfactant (e.g., TPGS-750-M or HPMC). If surfactant is unavailable, vigorous stirring in pure water can suffice for hydrophobic amines.

-

Base: Add organic base (e.g., Benzylamine can act as both nucleophile and catalyst, or add catalytic DIPEA).

-

Reaction: Stir vigorously at 50–90°C.

-

Workup:

-

Cool the mixture.

-

The product is often a solid floating on water or settled at the bottom.

-

Filter and wash with water.[6] No extraction required.

-

Part 6: Troubleshooting & Optimization

Decision Tree for Solvent Selection:

Figure 2: Strategic decision tree for solvent selection.

Common Issues:

-

Hydrolysis (Formation of 2-Quinolone):

-

Cause: Wet solvent (DMF/DMSO are hygroscopic) or hydroxide impurities.

-

Fix: Use anhydrous solvents. If using Protocol A, ensure

is dry.

-

-

Incomplete Conversion:

-

Cause: Nucleophile deactivation via H-bonding (in protic solvents).[2]

-

Fix: Switch to Protocol A (DMF) or increase temperature. For Protocol B, ensure reflux is vigorous.

-

-

Purification Difficulty:

-

Cause: DMF/DMSO trapping product.

-

Fix: Switch to Protocol C (Water) or Protocol B (AcOH) where precipitation is cleaner.

-

References

-

Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).[2][4][8][9] Retrieved from [Link]

-

Lee, S. Y., & Cheon, C. H. (2018).[10] On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. Journal of Organic Chemistry. Retrieved from [Link]

-

Bhupathi, R. S. (n.d.). A Simple and Highly Efficient Synthesis of Quinoline Tertiary Amines Catalyzed by Hunig's Base. Hetero Letters. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution.[1][2][4][6][8][9][11] Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. gacbe.ac.in [gacbe.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. heteroletters.org [heteroletters.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]

- 10. On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst [organic-chemistry.org]

- 11. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Nitrovinyl Quinolines via Column Chromatography

Welcome to the technical support center for the chromatographic purification of nitrovinyl quinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific class of compounds. Nitrovinyl quinolines, while synthetically valuable, are notoriously sensitive, often presenting unique purification hurdles. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial for setting up a successful purification strategy.

Q1: What is the most suitable stationary phase for purifying nitrovinyl quinolines?

For most nitrovinyl quinolines, silica gel is the standard stationary phase due to its utility in normal-phase chromatography, which is well-suited for many organic compounds.[1][2][3] However, the choice is not without critical caveats.

-

Expertise & Experience: Nitrovinyl quinolines can be highly susceptible to degradation on standard silica gel.[4] The slightly acidic nature of silica's surface silanol groups (Si-OH) can catalyze decomposition or polymerization of the sensitive nitrovinyl moiety, often resulting in discoloration (browning/yellowing) and significant yield loss.[4][5] The basic nitrogen atom of the quinoline ring can also interact strongly with acidic silanol sites, leading to peak tailing and irreversible adsorption.[5]

-

Recommendation: Always first assess the stability of your compound on a TLC plate. If streaking or decomposition is observed, consider using deactivated silica gel or an alternative stationary phase like neutral alumina .[6] For particularly polar quinoline derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography might be necessary alternatives.[7][8]

Q2: How do I select the optimal mobile phase (eluent)?

The selection of the mobile phase is critical and must be empirically determined for each specific nitrovinyl quinoline derivative. The goal is to find a solvent system that provides a retardation factor (Rf) of 0.2-0.4 for your target compound on a TLC plate.[7]

-

Causality:

-

An Rf value in this range ensures that the compound interacts sufficiently with the stationary phase to separate from impurities but not so strongly that it requires an excessively large volume of solvent to elute, which can lead to band broadening and lower recovery.[9]

-

A solvent system is a balancing act; it must be strong enough to move the compound down the column but weak enough to allow for differential migration between the compound and its impurities.[9]

-

-

Step-by-Step Protocol: TLC for Solvent System Optimization

-

Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution onto several TLC plates.

-

Prepare developing chambers with different solvent systems. Start with common binary mixtures like Hexane/Ethyl Acetate or Dichloromethane/Methanol.

-

Develop the plates and visualize the spots under UV light and/or with a chemical stain (e.g., potassium permanganate).

-

Identify the solvent system that gives your target compound an Rf between 0.2 and 0.4 and shows the best separation from impurities.

-

If your compound is basic and shows tailing on the TLC plate, add 0.5-1% triethylamine (Et3N) to the mobile phase to improve the spot shape. This will translate to better peak shape on the column.

-

Q3: Should I use isocratic or gradient elution?

The choice depends on the complexity of your mixture.

-

Isocratic Elution (Constant Solvent Composition): This method is simpler and is preferred when the Rf values of your target compound and the nearest impurities are significantly different on the TLC plate.

-

Gradient Elution (Increasing Solvent Polarity): This method is highly recommended when your crude mixture contains compounds with a wide range of polarities. Starting with a less polar solvent system allows non-polar impurities to elute first. Then, by gradually increasing the polarity, you can elute your compound of interest and, subsequently, more polar impurities.[1] This technique often results in better resolution, sharper peaks, and faster purification times.

Troubleshooting Guide: Common Purification Issues

This section tackles specific problems encountered during the column chromatography of nitrovinyl quinolines.

Problem 1: My compound is decomposing on the column. The collected fractions are discolored (brown/yellow), and the yield is very low.

This is the most common issue when purifying nitro-functionalized compounds on silica gel.[4]

-

Root Cause: The electron-withdrawing nitro group makes the vinyl double bond highly electrophilic and susceptible to nucleophilic attack or polymerization, a reaction often catalyzed by the acidic silanol groups on the silica surface.[4][5]

-

Solutions:

-

Deactivate the Silica Gel: Neutralize the acidic sites on the silica before use. This is the most effective first-line solution.

-

Switch to Neutral Alumina: Alumina can be a good alternative, but be sure to use neutral grade (pH ~7), as basic alumina can also cause degradation.[6]

-

Minimize Residence Time: Use flash chromatography with optimized pressure to push the solvent through faster, reducing the time your compound spends in contact with the stationary phase.[4]

-

-

Detailed Protocol: Deactivation of Silica Gel

-

Column Packing: Dry pack the column with the required amount of silica gel.

-